2-Amino-4-methoxy-3-methylbenzonitrile
Overview
Description
2-Amino-4-methoxy-3-methylbenzonitrile: is an organic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . It is a derivative of benzonitrile, characterized by the presence of an amino group at the second position, a methoxy group at the fourth position, and a methyl group at the third position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxy-3-methylbenzonitrile typically involves the following steps:
Nitration: The starting material, 4-methoxy-3-methylbenzonitrile, undergoes nitration to introduce a nitro group at the second position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Purification: The final product is purified through recrystallization or column chromatography to obtain high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-methoxy-3-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-4-methoxy-3-methylbenzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxy-3-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes. The methoxy and methyl groups may also influence the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
2-Amino-4-methoxybenzonitrile: Lacks the methyl group at the third position.
2-Amino-3-methylbenzonitrile: Lacks the methoxy group at the fourth position.
4-Methoxy-3-methylbenzonitrile: Lacks the amino group at the second position.
Uniqueness: 2-Amino-4-methoxy-3-methylbenzonitrile is unique due to the specific combination of functional groups on the benzene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-4-methoxy-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-8(12-2)4-3-7(5-10)9(6)11/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZMIQSRVJVDFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717607 | |
Record name | 2-Amino-4-methoxy-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923274-68-4 | |
Record name | 2-Amino-4-methoxy-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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